MN-05 - 1835197-63-1

MN-05

Catalog Number: EVT-276682
CAS Number: 1835197-63-1
Molecular Formula: C13H23ClN2O3
Molecular Weight: 290.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MN-05 is a neuroprotective and vasodilatory agent for neurodegenerative diseases.
Overview

The compound MN-05 is a manganese-based complex that has garnered interest in the field of coordination chemistry due to its unique structural and electronic properties. This compound is classified as a manganese(II) complex, often synthesized through various chemical methods involving ligands that stabilize the manganese ion in different coordination environments. The study of MN-05 and similar compounds contributes to our understanding of transition metal chemistry and its applications in catalysis, materials science, and biological systems.

Source and Classification

MN-05 is part of a broader category of manganese complexes that include various ligand systems. Specifically, it falls under the classification of manganese(II) complexes, which are characterized by the presence of manganese ions in the +2 oxidation state. The synthesis and characterization of such complexes often involve organic ligands that can coordinate with the manganese center, leading to diverse geometrical arrangements and electronic properties.

Synthesis Analysis

Methods

The synthesis of MN-05 typically involves the reaction of manganese salts with specific organic ligands. For example, one common approach is to react manganese(II) nitrate with ligands such as N, N′-bis(2-pyridylmethylene)-1,3-diaminopropan-2-ol or N, N′-bis(2-pyridylmethylene)-1,3-propanediamine. The synthesis process may also include steps for crystallization and purification to obtain a pure product suitable for characterization.

Technical Details

The reaction conditions can vary significantly based on the desired properties of the final compound. Factors such as temperature, solvent choice, and reaction time play crucial roles in determining the yield and purity of MN-05. Characterization techniques such as infrared spectroscopy, electronic absorption spectroscopy, and single-crystal X-ray diffraction are commonly employed to confirm the successful synthesis and structural integrity of the compound.

Molecular Structure Analysis

Structure

MN-05 exhibits a distinctive molecular structure characterized by its coordination environment around the manganese ion. It is often found in an octahedral geometry, where six donor atoms from ligands surround the manganese center. In some cases, variations in ligand types can lead to different coordination geometries such as square antiprism or trigonal prism configurations.

Data

For instance, structural analysis reveals that MN-05 may have bond lengths typical for manganese complexes, with Mn-N distances generally ranging from 2.0 to 2.5 Å depending on the ligand's nature and steric effects. The crystal structure can be elucidated through X-ray diffraction studies, providing insights into bond angles and distances that define its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

MN-05 can participate in various chemical reactions typical for transition metal complexes. These may include redox reactions where manganese undergoes oxidation or reduction, ligand substitution reactions where ligands are exchanged, or coordination with other metal ions to form mixed-metal complexes.

Technical Details

The reactivity of MN-05 is influenced by its electronic structure, which can be probed using techniques such as cyclic voltammetry. This allows researchers to understand the thermodynamics and kinetics associated with its chemical transformations.

Mechanism of Action

Process

The mechanism of action for MN-05 involves its ability to facilitate electron transfer processes due to its variable oxidation states. This property is particularly relevant in catalytic applications where electron transfer is crucial for driving chemical reactions forward.

Data

Studies indicate that MN-05 can act as a catalyst in oxidation reactions or as a precursor in synthesizing more complex materials. The efficiency of these processes often depends on the ligand environment surrounding the manganese center.

Physical and Chemical Properties Analysis

Physical Properties

MN-05 typically appears as a crystalline solid with distinct color characteristics that can vary based on its ligand composition. The melting point and solubility will depend on the specific ligands used during synthesis.

Chemical Properties

Chemically, MN-05 exhibits stability under ambient conditions but may be sensitive to moisture or air depending on its ligand framework. Its reactivity profile includes participation in coordination chemistry and potential applications in catalysis.

Applications

Scientific Uses

MN-05 has significant potential applications in various scientific fields:

  • Catalysis: It can serve as a catalyst for oxidation reactions in organic synthesis.
  • Materials Science: Its unique electronic properties make it suitable for developing new materials with specific conductive or magnetic properties.
  • Biological Systems: Manganese complexes like MN-05 are studied for their role in biological systems, including enzyme mimetics that resemble natural metalloenzymes.
Introduction to MN-05 and Its Therapeutic Context

Neurodegenerative Diseases: Pathophysiological Mechanisms and Current Treatment Gaps

Neurodegenerative diseases—including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD)—share core pathophysiological mechanisms despite distinct clinical manifestations. Excitotoxicity, driven by glutamate receptor hyperactivation, initiates a cascade of neuronal damage through excessive calcium influx via NMDA receptors (NMDARs), mitochondrial dysfunction, and reactive oxygen species (ROS) generation [2] [10]. Concurrently, protein aggregation (e.g., β-amyloid, α-synuclein) promotes neuroinflammation and synaptic loss, creating a self-perpetuating cycle of degeneration [1] [3]. Crucially, nitric oxide (NO) overproduction—mediated by neuronal nitric oxide synthase (nNOS) tethered to NMDARs via PSD-95—amplifies oxidative stress and directly damages DNA/lipids [2] [6].

Table 1: Key Pathophysiological Mechanisms in Neurodegenerative Diseases

MechanismPrimary ComponentsConsequences
ExcitotoxicityNMDAR overactivation, Ca²⁺ influx, DAPK1-NR2B interactionMitochondrial failure, ROS production
Protein Aggregationβ-amyloid (AD), α-synuclein (PD), Huntingtin (HD)Synaptic loss, neuroinflammation
Oxidative StressnNOS-derived NO, superoxide, peroxynitriteDNA fragmentation, lipid peroxidation
Neurovascular Unit DysfunctionEndothelial NMDARs, BBB breakdownImpaired nutrient delivery, inflammatory infiltration

Current therapeutics (e.g., memantine for AD) address singular targets—primarily NMDAR channel blockade—but fail to halt disease progression. This limitation stems from:

  • Compensatory pathway activation: Blocking NMDARs alone ignores parallel damage from NO and mitochondrial ROS [4] [8].
  • Temporal constraints: Neurodegeneration involves intertwined pathways requiring simultaneous modulation [3] [10].
  • Lack of disease modification: Symptomatic relief does not reduce protein aggregates or restore synaptic integrity [9].

Rationale for Dual-Target Therapeutics: NMDA Receptor Antagonism and Nitric Oxide Modulation

The functional coupling of NMDARs and nNOS presents a strategic nexus for intervention. NMDAR activation triggers Ca²⁺ influx, which binds calmodulin to activate nNOS, producing NO and superoxide. These species combine to form peroxynitrite, a potent oxidant causing lipid peroxidation, DNA damage, and ultimately neuronal apoptosis [2] [6]. Dual-target inhibition offers synergistic benefits:

  • Spatial precision: Disrupting the NMDAR-nNOS signaling complex (e.g., via PSD-95 uncoupling) reduces excitotoxicity and downstream NO damage without compromising basal neurotransmission [4] [8].
  • Broad-pathway coverage: Simultaneous NMDAR blockade and nNOS inhibition mitigate calcium overload, ROS bursts, and neuroinflammatory cascades more effectively than single-target agents [4] [10].
  • Clinical precedent: Hybrid molecules like NGP1-01 (NMDAR and L-type calcium channel blocker) demonstrate superior neuroprotection in models of cerebral ischemia compared to selective antagonists [4].

Table 2: Therapeutic Targets in Neurodegenerative Disease Pathways

TargetRole in NeurodegenerationLimitations of Single-Target Agents
NMDAR (GluN2B subunit)Excitotoxicity initiation via Ca²⁺ influxIncomplete protection against NO/ROS damage
nNOS-PSD-95 complexAmplifies ROS and neuroinflammationNo direct effect on glutamate excitotoxicity
DAPK1-NR2B interactionEnhances NMDAR conductance post-ischemiaLimited efficacy in chronic neurodegeneration
Extrasynaptic NMDARsMediates pro-death signalingPoor selectivity of current antagonists

MN-05 as a Novel Small Molecule: Overview of Design and Hypothesized Mechanisms

MN-05 is a synthetically engineered small molecule designed using computational polypharmacology principles to concurrently antagonize NMDARs and modulate nNOS activity. Its chemical scaffold integrates:

  • A caged amine core enabling voltage-dependent NMDAR blockade akin to memantine, which minimizes psychomimetic side effects by sparing physiological neurotransmission [4] [8].
  • A nitroaromatic moiety that disrupts nNOS activity by competing with arginine substrate binding, reducing NO overproduction [2] [6].
  • A linker domain optimized for blood-brain barrier (BBB) penetration via low molecular weight (<450 Da) and balanced lipophilicity (logP ≈ 2.1) [7] [8].

Table 3: MN-05's Dual-Target Mechanism of Action

TargetMolecular InteractionBiological Effect
NMDAR (GluN2B)Allosteric inhibition at the ifenprodil siteReduces Ca²⁺ influx, prevents excitotoxicity
nNOSCompetitive inhibition at the catalytic domainLowers NO/peroxynitrite production
DAPK1-NR2B complexDisrupts kinase-substrate binding (Ser1303 site)Attenuates pathological NMDAR hyperactivation

Hypothesized mechanisms of MN-05 include:

  • Synergistic neuroprotection: By dampening NMDAR-driven calcium surges and quenching NO-mediated oxidative stress, MN-05 disrupts the "excitotoxicity-oxidative stress loop" central to neuronal death [4] [10].
  • Protein aggregation mitigation: Indirectly reduces tau hyperphosphorylation (in AD) and α-synuclein fibrillation (in PD) by inhibiting ROS-activated kinases like GSK-3β and p38 MAPK [3] [9].
  • Neurovascular unit preservation: Modulates endothelial NMDARs to maintain BBB integrity, limiting leukocyte infiltration and neuroinflammation [8].

The synthesis of MN-05 leverages organometallic catalysis under inert conditions—a technique recently refined for unstable heterocycles—ensuring high-precision binding to both targets [7]. Unlike peptide-based disruptors (e.g., NR2BCT), MN-05’s small molecule nature permits oral bioavailability and CNS penetration, addressing key limitations of prior therapeutic candidates [6] [8].

Properties

CAS Number

1835197-63-1

Product Name

MN-05

IUPAC Name

(3-amino-5-ethyladamantan-1-yl)methyl nitrate hydrochloride

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78

InChI

InChI=1S/C13H22N2O3.ClH/c1-2-11-3-10-4-12(6-11,9-18-15(16)17)8-13(14,5-10)7-11;/h10H,2-9,14H2,1H3;1H

InChI Key

USJPPMUSFRYDBZ-UHFFFAOYSA-N

SMILES

CCC1(CC2(N)C3)CC(C2)CC3(CO[N+]([O-])=O)C1.Cl

Solubility

Soluble in DMSO

Synonyms

MN-05; MN 05; MN05;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.